2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171645-40-1
VCID: VC5485681
InChI: InChI=1S/C17H11Cl2FN4OS2/c18-13-9-10(15(19)27-13)16(25)24(8-7-23-6-2-5-21-23)17-22-14-11(20)3-1-4-12(14)26-17/h1-6,9H,7-8H2
SMILES: C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(SC(=C4)Cl)Cl)F
Molecular Formula: C17H11Cl2FN4OS2
Molecular Weight: 441.32

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide

CAS No.: 1171645-40-1

Cat. No.: VC5485681

Molecular Formula: C17H11Cl2FN4OS2

Molecular Weight: 441.32

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide - 1171645-40-1

Specification

CAS No. 1171645-40-1
Molecular Formula C17H11Cl2FN4OS2
Molecular Weight 441.32
IUPAC Name 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-3-carboxamide
Standard InChI InChI=1S/C17H11Cl2FN4OS2/c18-13-9-10(15(19)27-13)16(25)24(8-7-23-6-2-5-21-23)17-22-14-11(20)3-1-4-12(14)26-17/h1-6,9H,7-8H2
Standard InChI Key RCUVPNYNEOWUOE-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(SC(=C4)Cl)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₇H₁₁Cl₂FN₄OS₂, reflects a hybrid architecture combining three distinct heterocyclic systems:

  • A 2,5-dichlorothiophene core, which contributes electron-withdrawing characteristics and planar rigidity.

  • A 4-fluoro-1,3-benzothiazol-2-yl group, known for its role in enhancing lipophilicity and membrane permeability in drug-like molecules.

  • A 2-(1H-pyrazol-1-yl)ethyl side chain, introducing rotational flexibility and potential hydrogen-bonding sites.

The interplay of these moieties creates a molecule with a molecular weight of 441.32 g/mol and a balanced partition coefficient, as inferred from its structural analogs.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1171645-40-1
IUPAC Name2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-3-carboxamide
Molecular FormulaC₁₇H₁₁Cl₂FN₄OS₂
Exact Mass440.96 g/mol
Topological Polar Surface Area121 Ų (calculated)

Synthesis and Characterization

Analytical Characterization

Critical characterization data include:

  • NMR Spectroscopy: Distinct signals for the thiophene protons (δ 7.2–7.5 ppm), benzothiazole fluorine (δ -110 ppm in ¹⁹F NMR), and pyrazole CH groups (δ 7.8–8.2 ppm).

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 441.32, with fragmentation patterns confirming the loss of Cl (35.5 Da) and the pyrazole moiety.

Hypothesized Biological Activities

Anticancer Mechanisms

Thiophene-carboxamides interfere with tubulin polymerization, a mechanism observed in vinca alkaloids. The dichloro substitution may increase electrophilicity, promoting covalent binding to cysteine residues in β-tubulin.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Despite lacking experimental solubility data, the compound’s LogP (calculated: 3.8) suggests moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility. The pyrazole group may act as a hydrogen-bond donor, improving solubility in polar aprotic solvents.

Metabolic Stability

Cytochrome P450 enzymes likely oxidize the thiophene ring, forming reactive metabolites—a common challenge in thiophene-containing drugs. The fluorine atom could slow metabolism by blocking para-hydroxylation pathways.

Applications and Future Directions

Medicinal Chemistry

This compound serves as a scaffold for developing dual-action agents targeting both microtubules and bacterial enzymes. Rational modifications could include:

  • Replacing chlorine with trifluoromethyl groups to enhance metabolic stability.

  • Introducing hydrophilic substituents on the pyrazole ring to improve solubility.

Materials Science

The planar benzothiazole-thiophene system may exhibit semiconducting properties, relevant in organic electronics. Studies on thin-film morphology and charge mobility are warranted.

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